3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide

描述

IUPAC Nomenclature and Molecular Formula Analysis

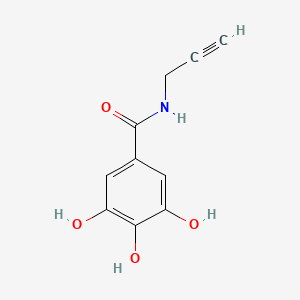

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,4,5-trihydroxy-N-prop-2-ynylbenzamide, which precisely describes the substitution pattern and functional group arrangement. The molecular formula C10H9NO4 indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the integration of the gallic acid-derived benzamide core with the propargyl substituent. The compound possesses a Chemical Abstracts Service registry number of 1790462-22-4, facilitating its identification in chemical databases and literature.

The molecular structure incorporates several distinct functional groups that contribute to its chemical identity. The benzamide core contains a carbonyl group directly attached to the benzene ring, while the three hydroxyl groups occupy adjacent positions on the aromatic ring, creating a trihydroxyphenyl motif characteristic of gallic acid derivatives. The propargyl group, defined as a 2-propynyl functional group with the structure carbon triple bond carbon single bond carbon hydrogen two, extends from the amide nitrogen. This alkyne functionality introduces additional reactivity and structural complexity to the molecule.

The InChI representation of the compound is InChI=1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15), providing a standardized structural encoding that enables precise computational analysis and database searching. The corresponding SMILES notation C#CCNC(=O)C1=CC(=C(C(=C1)O)O)O offers a linear representation of the molecular connectivity, facilitating chemical informatics applications.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional conformational analysis of this compound reveals significant structural features that influence its physical and chemical properties. The compound exhibits a computed molecular weight of 207.18 grams per mole and displays specific geometric parameters that reflect the interplay between the aromatic core, amide functionality, and propargyl substituent. Computational modeling indicates that the molecule adopts conformations that minimize steric hindrance while maximizing favorable intramolecular interactions.

The rotatable bond count of two indicates limited conformational flexibility, primarily involving rotation around the carbon-nitrogen amide bond and the methylene-alkyne bond within the propargyl group. This restricted flexibility contributes to the compound's structural stability and influences its interaction with biological targets. The polar surface area calculation of 90 square angstroms reflects the significant hydrophilic character imparted by the hydroxyl groups and amide functionality.

The compound demonstrates a logarithm of the partition coefficient value of 0.36, indicating moderate lipophilicity that balances the hydrophilic contributions of the hydroxyl groups with the hydrophobic aromatic and alkyne components. This physicochemical property significantly influences the compound's solubility characteristics and potential membrane permeability. The carbon bond saturation parameter Fsp3 of 0.1 confirms the predominantly aromatic and unsaturated nature of the molecular framework.

The heavy atom count of fifteen atoms reflects the substantial molecular size and complexity, while the single ring count indicates the presence of the benzene ring as the primary cyclic structural element. These parameters collectively describe a molecule with significant structural complexity despite its relatively compact size.

Electronic Structure and Hybridization Patterns

The electronic structure of this compound exhibits characteristic features of amide and alkyne functionalities that significantly influence its chemical behavior. The amide nitrogen adopts sp2 hybridization due to resonance delocalization between the nitrogen lone pair and the carbonyl π system. This hybridization pattern results in a planar amide geometry where the entire carbonyl carbon-nitrogen-hydrogen framework lies in the same plane as the benzene ring.

The resonance stabilization in the amide group creates partial double bond character between the carbonyl carbon and nitrogen atoms, leading to restricted rotation around this bond. The electronic delocalization involves the nitrogen lone pair participating in π-bonding with the carbonyl group, which reduces the electron density at the nitrogen and influences the compound's basicity compared to simple amines. This resonance effect stabilizes the overall molecular structure and affects the reactivity patterns observed in chemical transformations.

The propargyl substituent contributes additional electronic complexity through the sp-hybridized carbon atoms of the terminal alkyne. The triple bond exhibits linear geometry with bond angles of 180 degrees, creating a rod-like extension from the amide nitrogen. The electron-rich alkyne functionality provides sites for potential chemical modification and contributes to the overall electronic profile of the molecule.

The benzene ring maintains its characteristic sp2 hybridization pattern with delocalized π electrons contributing to aromatic stability. The three hydroxyl groups introduce electron-donating effects through resonance and inductive mechanisms, increasing the electron density of the aromatic system and influencing the electrophilic substitution reactivity patterns. The cumulative electronic effects of these substituents create a unique electronic environment that influences both chemical reactivity and intermolecular interactions.

Hydrogen Bonding Network and Molecular Packing

The hydrogen bonding capabilities of this compound arise from the presence of four hydrogen bond donors and four hydrogen bond acceptors within the molecular structure. The three hydroxyl groups positioned at the 3,4,5-positions of the benzene ring serve as both hydrogen bond donors and acceptors, while the amide nitrogen functions as a hydrogen bond donor and the carbonyl oxygen acts as a hydrogen bond acceptor. This extensive hydrogen bonding potential significantly influences the compound's solid-state organization and solution-phase behavior.

The trihydroxybenzamide core creates opportunities for intramolecular hydrogen bonding between adjacent hydroxyl groups, potentially stabilizing specific conformational arrangements. The spatial proximity of the hydroxyl groups at positions 3, 4, and 5 enables the formation of cooperative hydrogen bonding networks that can extend throughout crystal lattices or influence solution-phase aggregation behavior. These interactions contribute to the compound's physical properties, including melting point, solubility, and thermal stability.

In solid-state arrangements, the planar nature of the amide group facilitates π-π stacking interactions between aromatic rings of adjacent molecules. The combination of hydrogen bonding from the hydroxyl groups and amide functionality with aromatic stacking creates complex three-dimensional networks that influence crystalline packing efficiency and stability. The propargyl group may participate in additional intermolecular interactions through its terminal alkyne hydrogen, which can serve as a weak hydrogen bond donor.

The molecular packing arrangements are further influenced by the specific geometric requirements of the various functional groups. The linear geometry of the propargyl group creates directional constraints that must be accommodated within the crystal lattice, while the planar amide structure and aromatic ring system contribute to layered packing motifs commonly observed in benzamide derivatives. These structural considerations collectively determine the macroscopic properties of the crystalline material and influence its behavior in different chemical environments.

属性

IUPAC Name |

3,4,5-trihydroxy-N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBQWQWEFWLUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Gallic Acid Hydroxyl Groups

- Starting material: 3,4,5-trihydroxybenzoic acid (gallic acid)

- Protection method: Conversion to 3,4,5-tris(benzyloxy)benzoic acid

This involves benzylation of the three hydroxyl groups using benzyl bromide or benzyl chloride under basic conditions to form benzyl ethers, which are stable under amidation conditions.

Amidation with Propargylamine

Reagents:

- 3,4,5-tris(benzyloxy)benzoic acid (protected gallic acid)

- Propargylamine (prop-2-yn-1-ylamine)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a carboxyl-activating agent

- Hydroxybenzotriazole (HOBt) as an additive to improve coupling efficiency

- Triethylamine (TEA) as base

- Solvent: Dimethylformamide (DMF)

Procedure:

- Dissolve 3,4,5-tris(benzyloxy)benzoic acid in DMF.

- Add propargylamine, EDCI, HOBt, and TEA sequentially.

- Stir the reaction mixture at room temperature for 24 hours.

- Workup involves dilution with ethyl acetate, washing with water and brine, drying over MgSO4, and concentration under reduced pressure.

- Purify the crude amide by flash column chromatography (ethyl acetate/n-hexane 1:3) to isolate the protected amide intermediate.

Deprotection (Hydrogenolysis)

Conditions:

- Hydrogen gas (H2)

- Palladium on carbon (Pd/C) catalyst

- Solvent: Suitable hydrogenation solvent such as ethanol or methanol

Procedure:

- Subject the protected amide to hydrogenolysis under H2 atmosphere with Pd/C catalyst.

- This step removes the benzyl protecting groups, regenerating the free hydroxyl groups.

- The resulting product is this compound, obtained in good yield.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxyl protection | Benzyl bromide/Cl, base | Various | High | Forms 3,4,5-tris(benzyloxy)benzoic acid |

| Amidation | Propargylamine, EDCI, HOBt, TEA | DMF | ~80 | Stir 24 h at room temperature |

| Deprotection | H2, Pd/C catalytic hydrogenolysis | EtOH/MeOH | Good | Removes benzyl groups to free hydroxyls |

Research Findings and Analysis

- The use of EDCI/HOBt coupling agents is well-established to activate the carboxyl group of protected gallic acid derivatives, facilitating efficient amide bond formation with propargylamine under mild conditions.

- Benzyl protection of hydroxyl groups is crucial to prevent side reactions during amidation and to achieve high selectivity.

- Hydrogenolysis is an effective and clean method for deprotection, yielding the free trihydroxy compound without degradation of the alkyne moiety.

- The overall synthetic route provides good yields and purity, making it suitable for further biological evaluation or functionalization.

化学反应分析

Types of Reactions

3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of esters or ethers depending on the substituent.

科学研究应用

Anti-inflammatory Properties

Research indicates that 3,4,5-trihydroxy-N-(prop-2-yn-1-yl)benzamide exhibits notable anti-inflammatory activity. A study demonstrated its potential as an inhibitor of histamine release and pro-inflammatory cytokines such as TNF-α and IL-6. The compound was found to have a moderate inhibition rate in vitro, suggesting its utility in treating allergic inflammatory diseases .

Antioxidant Activity

The compound shares structural similarities with gallic acid, known for its antioxidant properties. Its trihydroxy structure may contribute to scavenging free radicals, making it a candidate for further exploration in oxidative stress-related conditions .

Therapeutic Candidate for Allergies

The compound's ability to inhibit histamine release positions it as a potential therapeutic agent for mast cell-mediated allergic reactions. Studies have shown that certain analogs exhibit enhanced activity compared to gallic acid, highlighting the need for further optimization and testing in clinical settings .

Molecular Docking Studies

In silico studies using molecular docking have suggested that this compound may interact effectively with specific biological targets involved in inflammation. This computational approach aids in predicting the binding affinity and mechanism of action of the compound, guiding future experimental designs .

Case Studies and Research Findings

作用机制

The mechanism of action of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide and propynyl groups can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

相似化合物的比较

Structural Analogs and Substituent Effects

The biological activity of benzamide derivatives is highly dependent on substituents attached to the aromatic ring and the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide with Analogs

Antioxidant Activity

- DPPH/ABTS Scavenging : THHEB (IC₅₀ = 22.8 μM for DPPH) outperforms ascorbic acid, while compounds 27–29 () show similar antioxidant profiles but lack specific IC₅₀ data . The propargyl-substituted target compound may exhibit comparable activity due to its trihydroxy core, though steric effects from the propargyl group could modulate reactivity.

- Mechanistic Insights : The trihydroxybenzamide scaffold donates hydrogen atoms to neutralize radicals, as demonstrated in THHEB’s protection against lipid peroxidation and DNA damage .

Anticancer and Enzyme-Modulating Activity

- DNA Binding and Antiproliferative Effects : 3,4,5-Trihydroxy-N-[2-p-tolylethyl]-benzamide () induces DNA damage in HeLa cells, indicating that alkyl chain substituents enhance cytotoxicity .

Physicochemical Properties

- Solubility and Reactivity : Propargyl-substituted benzamides (e.g., ’s 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide) exhibit alkyne-driven reactivity, useful for further derivatization . Hydroxy-rich analogs like THHEB may have higher polarity, affecting bioavailability.

- Synthetic Accessibility : Compounds with propargylamine (e.g., target compound) are synthesized in moderate yields (55–78%), similar to pyridinyl or benzothiazolyl analogs .

生物活性

3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide (CAS No. 1790462-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₉NO₄

- Molecular Weight : 207.18 g/mol

- CAS Number : 1790462-22-4

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable benzoic acid derivative with propargylamine. The process can yield various analogs with differing degrees of hydroxylation and functionalization, which can impact their biological activity.

Anti-inflammatory and Antioxidant Properties

Recent studies have highlighted the anti-inflammatory properties of 3,4,5-trihydroxybenzamides. For instance, compounds derived from this structure have demonstrated significant inhibition of histamine release and pro-inflammatory cytokines such as TNF-α and IL-6 in mast cells. This suggests a potential application in treating allergic inflammatory diseases .

Inhibition Studies

A comparative study evaluated the inhibition rates of various analogs at a concentration of 10 µM. The results indicated that:

| Compound | Inhibition Rate (%) |

|---|---|

| This compound | 39.4 |

| Gallic Acid | 50.0 |

| Trimethoxybenzamide | 24.0 |

These findings suggest that while this compound exhibits moderate inhibition, further modifications could enhance its efficacy .

The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with inflammation and oxidative stress. By inhibiting key enzymes involved in these pathways, it may reduce the overall inflammatory response .

Case Studies

One notable case study involved the evaluation of 3,4,5-trihydroxybenzamides in a model of allergic inflammation. The study found that treatment with these compounds resulted in a significant reduction in symptoms associated with allergic responses, including reduced swelling and histamine levels in treated subjects compared to controls .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, and how is its purity assessed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using gallic acid derivatives and propargylamine. For example, similar benzamide derivatives are prepared by refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Purity is typically assessed using HPLC (≥98% purity) and TLC (single-spot verification in multiple solvent systems) . Structural confirmation involves and NMR, with spectral data cross-referenced against known analogs .

Q. What standardized assays are used to evaluate the antioxidant activity of this compound?

- Methodological Answer : Antioxidant potential is tested using:

- DPPH/ABTS radical scavenging assays : Measure reduction of stable radicals at 517 nm (DPPH) or 734 nm (ABTS) .

- FRAP assay : Quantifies ferric ion reduction to ferrous ions via UV-Vis spectroscopy .

- Dose-response curves (10–100 μM) are generated, with IC values compared to ascorbic acid as a positive control .

Q. How is cytotoxicity assessed for this compound in cellular models?

- Methodological Answer : Cytotoxicity is evaluated using the MTT assay on cell lines like SH-SY5Y neuroblastoma. Cells are treated with varying concentrations (e.g., 1–100 μM) for 24–48 hours, followed by MTT incubation (3–4 hours) and DMSO solubilization. Absorbance is measured at 570 nm, with viability normalized to untreated controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

- Methodological Answer : Discrepancies in X-ray crystallography data (e.g., bond lengths, angles) may arise from polymorphism or solvent inclusion. Use SHELXL for refinement, employing restraints for disordered regions. Validate against high-resolution data (>1.0 Å) and cross-check with spectroscopic data (e.g., NMR coupling constants) . For ambiguous cases, computational methods like DFT can predict stable conformers .

Q. What strategies are effective for studying multitarget mechanisms, such as neuroprotection and oxidative stress modulation?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq or qPCR to identify pathways (e.g., Nrf2, NF-κB) modulated by the compound under oxidative stress (e.g., HO-induced models) .

- Kinase inhibition assays : Use recombinant enzymes (e.g., MAPK, PI3K) to assess direct target engagement via fluorescence polarization or ADP-Glo™ kits .

- Molecular docking : Predict binding affinities to targets like Keap1 or IKKβ using AutoDock Vina, validated by site-directed mutagenesis .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, copper-catalyzed Sonogashira-type couplings require inert atmospheres (N) and degassed MeCN to minimize alkyne polymerization .

- Continuous flow chemistry : Enhances reproducibility and scalability for intermediates, reducing side-product formation .

Analytical and Mechanistic Challenges

Q. What advanced techniques address challenges in quantifying low-abundance metabolites of this compound?

- Methodological Answer : Use UHPLC-HRMS (Q-TOF or Orbitrap) with HILIC columns for polar metabolites. Data-independent acquisition (DIA) improves sensitivity for trace analytes. Isotope-labeled internal standards (e.g., -propargyl analogs) correct for matrix effects .

Q. How do researchers reconcile discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite stability .

- 3D spheroid models : Bridge the gap by testing the compound in 3D cultures (e.g., SH-SY5Y spheroids) under hypoxia to mimic in vivo conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。